4-Bromo-4'-n-pentylbenzophenone
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Overview
Description
4-Bromo-4’-n-pentylbenzophenone is an organic compound with the molecular formula C18H19BrO. It is commonly used in scientific research and industry due to its unique chemical properties. This compound is characterized by the presence of a bromine atom and a pentyl group attached to a benzophenone core, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-n-pentylbenzophenone typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where a brominated benzene derivative reacts with a pentyl-substituted benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of 4-Bromo-4’-n-pentylbenzophenone may involve large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-product formation .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-n-pentylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Substitution: Formation of various substituted benzophenones.
Oxidation: Production of benzoic acids or benzophenone derivatives.
Reduction: Formation of alcohols or hydroxy derivatives.
Scientific Research Applications
4-Bromo-4’-n-pentylbenzophenone is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-4’-n-pentylbenzophenone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pentyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-4’-methylbenzophenone
- 4-Bromo-4’-ethylbenzophenone
- 4-Bromo-4’-propylbenzophenone
Uniqueness
4-Bromo-4’-n-pentylbenzophenone is unique due to its longer alkyl chain (pentyl group), which imparts distinct physicochemical properties compared to its shorter-chain analogs. This difference in chain length can influence its solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where other similar compounds may not be as effective .
Biological Activity
4-Bromo-4'-n-pentylbenzophenone (C18H19BrO) is a synthetic organic compound belonging to the benzophenone family. It has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.
Chemical Structure and Properties
The structure of this compound features a bromine atom and a pentyl group attached to a benzophenone core, which enhances its lipophilicity and reactivity. The presence of the bromine atom allows for unique interactions with nucleophilic sites on proteins and enzymes, making it a candidate for various biological studies.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins or enzymes. This interaction can lead to:
- Enzyme Inhibition : The compound can inhibit enzyme activity by modifying crucial active sites.
- Protein-Ligand Interactions : Its lipophilic nature facilitates binding to lipid membranes and cellular components, influencing cellular processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's IC50 values indicate effective growth inhibition:
Cell Line | IC50 (µM) | Viable Cells (%) at 10 µM (48h) | Viable Cells (%) at 10 µM (72h) |
---|---|---|---|
MCF-7 | 8.47 ± 0.18 | 45.22 | 23.88 |
HeLa | 9.22 ± 0.17 | 46.77 | 30.38 |
These results suggest that the compound's efficacy increases with prolonged exposure, indicating potential for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activities. Studies indicate that derivatives synthesized from this compound exhibit promising antimicrobial effects against various pathogens, suggesting its utility in developing new antimicrobial agents.
Case Studies
- Inhibition of Tumor Growth : In vivo studies using shell-less chick chorioallantoic membrane assays demonstrated that this compound significantly inhibited angiogenesis in tumor tissues, suggesting a mechanism by which it may exert its anticancer effects .
- Enzyme Interaction Studies : Research has shown that the compound interacts with matrix metalloproteinases (MMPs), which are critical in cancer metastasis. Computational docking studies revealed strong binding affinities to MMP-2 and MMP-9, indicating that these interactions may play a role in its anticancer activity .
Properties
IUPAC Name |
(4-bromophenyl)-(4-pentylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrO/c1-2-3-4-5-14-6-8-15(9-7-14)18(20)16-10-12-17(19)13-11-16/h6-13H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNWSBODGBUHBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641770 |
Source
|
Record name | (4-Bromophenyl)(4-pentylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918500-19-3 |
Source
|
Record name | (4-Bromophenyl)(4-pentylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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